2-Amino-N-isopropyl-3-phenyl-DL-propanamide

Lipophilicity Membrane Permeability ADME

Researchers building focused CNS or peptidomimetic libraries face unpredictable SAR when using generic phenylalanine amides. 2-Amino-N-isopropyl-3-phenyl-DL-propanamide (CAS 100316-78-7) resolves this with an engineered N-isopropyl substituent that delivers a LogP of ~2.17 and a TPSA of 55.1 Ų-parameters aligned with blood-brain barrier penetration. This building block eliminates confounding Beta-1 adrenergic receptor binding, providing a clean scaffold for neurological target campaigns and β-lactam antibiotic synthesis. Bulk quantities available with batch-specific CoA.

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 100316-78-7
Cat. No. B110959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-isopropyl-3-phenyl-DL-propanamide
CAS100316-78-7
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)C(CC1=CC=CC=C1)N
InChIInChI=1S/C12H18N2O/c1-9(2)14-12(15)11(13)8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3,(H,14,15)
InChIKeyAPBKTHZSPNCTEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-isopropyl-3-phenyl-DL-propanamide: Technical Baseline


2-Amino-N-isopropyl-3-phenyl-DL-propanamide (CAS 100316-78-7) is a chiral amino acid amide derivative of phenylalanine, characterized by the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . The compound exists as a racemic (DL) mixture and features a secondary amine and an N-isopropyl amide moiety. Its structure is defined by the IUPAC name 2-amino-3-phenyl-N-(propan-2-yl)propanamide . It is primarily employed as a versatile building block in medicinal chemistry and organic synthesis for the construction of peptidomimetics and small-molecule libraries [1].

Generic Substitution Risks for 2-Amino-N-isopropyl-3-phenyl-DL-propanamide


In-class compounds, such as other N-alkyl phenylalanine amides, cannot be simply interchanged due to the significant impact of even minor N-substituent variations on key physicochemical and pharmacological parameters. For instance, the N-isopropyl group in the target compound confers a specific balance of lipophilicity (LogP ~1.3-2.17) and polarity (TPSA 55.1 Ų) [1][2]. This balance directly influences membrane permeability, protein binding, and metabolic stability, which are critical determinants of in vitro and in vivo experimental outcomes [3]. Using an analog like phenylalanine amide (LogP ~0.27-1.44, TPSA 69.11 Ų) [3] or an N-methyl derivative introduces an uncontrolled variable that can confound SAR studies, alter assay results, and lead to failed synthetic routes, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for 2-Amino-N-isopropyl-3-phenyl-DL-propanamide


Enhanced Lipophilicity vs. Phenylalanine Amide

The N-isopropyl substitution in the target compound significantly increases its lipophilicity compared to the unsubstituted phenylalanine amide. This is a critical differentiator for applications requiring enhanced membrane permeability or hydrophobic interactions. The target compound exhibits an XLogP3 of 1.3 and a measured LogP of 2.17, whereas phenylalanine amide shows a LogP in the range of 0.27 to 1.44 [1][2]. This increase in lipophilicity is achieved while reducing the topological polar surface area (TPSA) from 69.11 Ų to 55.1 Ų [1][3].

Lipophilicity Membrane Permeability ADME Physicochemical Property

Reduced Polar Surface Area vs. Phenylalanine Amide

The topological polar surface area (TPSA) is a key descriptor for predicting oral bioavailability and cellular permeability. The target compound's N-isopropylamide group reduces the TPSA to 55.1 Ų, compared to 69.11 Ų for phenylalanine amide [1][2]. This reduction of 14.01 Ų is significant, as a TPSA below 60 Ų is generally favorable for blood-brain barrier penetration, while a value below 140 Ų is associated with good oral absorption [3]. This positions the target compound more favorably in drug-likeness filters compared to its less substituted analog.

Polar Surface Area Bioavailability Drug-likeness Physicochemical Property

Absence of Beta-1 Adrenergic Receptor Binding

In a defined binding assay, the target compound 2-Amino-N-isopropyl-3-phenyl-DL-propanamide demonstrated no measurable affinity for the Beta-1 adrenergic receptor . This negative result is a valuable data point for chemists aiming to avoid off-target cardiovascular effects associated with Beta-1 adrenergic receptor modulation, a common liability in certain classes of arylpropanolamines and related structures. While the assay did not determine a Ki value due to the lack of binding, it provides a clear binary differentiation from known Beta-1 ligands.

Off-target Activity Selectivity Adrenergic Receptor Binding Assay

In Silico Drug-Likeness vs. Phenylalanine Amide

A head-to-head in silico comparison reveals a clear advantage for the target compound in key drug-likeness parameters. 2-Amino-N-isopropyl-3-phenyl-DL-propanamide has a calculated cLogP of 1.3-2.17 and a TPSA of 55.1 Ų, which aligns with the optimal range for oral bioavailability (cLogP < 5, TPSA < 140 Ų) [1][2]. In contrast, the unsubstituted phenylalanine amide (cLogP 0.04-1.44, TPSA 69.11 Ų) [3] and its hydrochloride salt (predicted to be even more polar) fall closer to the margins of desirable property space, particularly for CNS penetration. The target compound's property profile makes it a superior starting point for lead optimization campaigns requiring balanced lipophilicity and permeability.

Drug-likeness Lipinski's Rule of Five Physicochemical Property Bioavailability

Application Scenarios for 2-Amino-N-isopropyl-3-phenyl-DL-propanamide


Design of CNS-Penetrant Peptidomimetic Libraries

The compound's optimized physicochemical profile, specifically its higher lipophilicity (LogP 2.17 vs. 0.27-1.44 for parent amide) and reduced TPSA (55.1 Ų vs. 69.11 Ų) [1], aligns with the property space associated with CNS penetration [2]. Researchers building focused libraries for neurological targets should prioritize this building block over more polar analogs to enhance the likelihood of identifying brain-penetrant leads.

Lead Optimization for Improved Oral Bioavailability

As a synthetic intermediate, 2-Amino-N-isopropyl-3-phenyl-DL-propanamide provides a starting point that already satisfies key Lipinski parameters (cLogP <5, TPSA <140 Ų) [1]. Its balanced lipophilicity and reduced polarity relative to phenylalanine amide [3] make it a superior choice for constructing analog series intended to improve oral absorption, as predicted by standard in silico ADME models.

SAR Studies Excluding Beta-1 Adrenergic Off-Target Activity

In programs where cardiovascular safety or confounding assay signals are a concern, the documented lack of binding affinity for the Beta-1 adrenergic receptor is a key selection criterion . This compound can serve as a clean 'control' scaffold or a starting point for SAR exploration where avoiding this common off-target liability is paramount, differentiating it from other arylpropanamide derivatives with unknown or promiscuous receptor binding profiles.

Synthesis of β-Lactam Antibiotic Precursors

The compound has been cited for its utility in the synthesis of β-lactam antibiotics, where its specific N-isopropylamide and phenylalanine-derived structure serves as a key intermediate [4]. Procurement of this specific analog is essential for replicating published synthetic routes to these valuable antibiotic scaffolds, where substitution with a generic phenylalanine amide would fail to yield the correct product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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